4-Bromo-7-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on an isoquinoline framework Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-fluoroisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-fluoroisoquinoline using N-bromosuccinimide in acetic acid at elevated temperatures . Another method includes the use of Selectfluor® in acetonitrile to introduce the fluorine atom onto the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound typically involves multi-step reactions that are optimized for large-scale synthesis. These methods often employ readily available starting materials and reagents, such as tetrahydrofuran, potassium tert-butylate, and trichlorophosphate, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide and palladium on activated charcoal are commonly used for substitution reactions.
Oxidation: Oxidizing agents like Selectfluor® can be used to introduce fluorine atoms onto the isoquinoline ring.
Cyclization: Cyclization reactions often require specific catalysts and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can have different functional groups replacing the bromine or fluorine atoms. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
4-Bromo-7-fluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Bromo-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoroisoquinoline
- 4-Bromo-7-nitroisoquinoline
- 4-Bromo-8-methoxyisoquinoline
- 4-Bromo-5-nitroisoquinoline
Uniqueness
4-Bromo-7-fluoroisoquinoline is unique due to the specific positioning of the bromine and fluorine atoms on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-7-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXANYJSMNHLBAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.